5,6-Dimethoxypicolinic acid
CAS No.: 324028-89-9
Cat. No.: VC2275482
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 324028-89-9 |
---|---|
Molecular Formula | C8H9NO4 |
Molecular Weight | 183.16 g/mol |
IUPAC Name | 5,6-dimethoxypyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C8H9NO4/c1-12-6-4-3-5(8(10)11)9-7(6)13-2/h3-4H,1-2H3,(H,10,11) |
Standard InChI Key | KUYQYZCJTXNORX-UHFFFAOYSA-N |
SMILES | COC1=C(N=C(C=C1)C(=O)O)OC |
Canonical SMILES | COC1=C(N=C(C=C1)C(=O)O)OC |
Introduction
Chemical Properties and Structure
Basic Identification
5,6-Dimethoxypicolinic acid is a substituted pyridine-2-carboxylic acid derivative with a molecular formula of C8H9NO4 and a molecular weight of 183.16 g/mol . It is identified by CAS registry number 324028-89-9 and MDL number MFCD11857648 . The compound is also known by several synonyms including 5,6-dimethoxypyridine-2-carboxylic acid and 2-pyridinecarboxylic acid, 5,6-dimethoxy- .
Physical and Chemical Characteristics
The physical properties of 5,6-dimethoxypicolinic acid are essential for understanding its behavior in various applications. The compound is typically available as a solid with a high purity level, commonly 97% or higher . The presence of the carboxylic acid group contributes to its acidic properties, while the methoxy substituents influence its solubility and reactivity.
Table 1: Physical and Chemical Properties of 5,6-Dimethoxypicolinic Acid
Structural Features
The structure of 5,6-dimethoxypicolinic acid is characterized by a pyridine ring with two methoxy groups (-OCH3) at positions 5 and 6, and a carboxylic acid group (-COOH) at position 2. This arrangement of functional groups contributes to the compound's chemical behavior and potential applications. The pyridine nitrogen, along with the carboxylic acid group, can participate in hydrogen bonding and metal coordination, making this compound interesting for various chemical and biological studies .
Synthesis and Preparation Methods
General Synthetic Approaches
While the search results don't provide specific synthetic routes for 5,6-dimethoxypicolinic acid, we can infer potential methods based on similar compounds. The synthesis would likely involve the functionalization of a pyridine ring with appropriate methoxy groups followed by oxidation or other methods to introduce the carboxylic acid functionality at position 2.
Desired Concentration | Amount of Compound |
---|---|
For 1 mg compound | |
1 mM solution | Requires 5.4597 mL solvent |
5 mM solution | Requires 1.0919 mL solvent |
10 mM solution | Requires 0.546 mL solvent |
For 5 mg compound | |
1 mM solution | Requires 27.2983 mL solvent |
5 mM solution | Requires 5.4597 mL solvent |
10 mM solution | Requires 2.7298 mL solvent |
For 10 mg compound | |
1 mM solution | Requires 54.5967 mL solvent |
5 mM solution | Requires 10.9193 mL solvent |
10 mM solution | Requires 5.4597 mL solvent |
The data in this table is derived from calculations based on the molecular weight of 183.16 g/mol .
Comparative Analysis with Similar Compounds
Structural Analogs
5,6-Dimethoxypicolinic acid belongs to a family of substituted picolinic acids. It differs from the basic picolinic acid by the presence of two methoxy groups at positions 5 and 6. It is important to distinguish it from other similar compounds such as 4,6-dimethoxypicolinic acid (CAS: 90764-84-4), which has a different substitution pattern with methoxy groups at positions 4 and 6 .
Table 3: Comparison of 5,6-Dimethoxypicolinic Acid with Related Compounds
Compound | Substitution Pattern | CAS Number | Formula | Molecular Weight |
---|---|---|---|---|
5,6-Dimethoxypicolinic acid | Methoxy groups at positions 5 and 6 | 324028-89-9 | C8H9NO4 | 183.16 |
4,6-Dimethoxypicolinic acid | Methoxy groups at positions 4 and 6 | 90764-84-4 | C8H9NO4 | 183.16 |
Picolinic acid (unsubstituted) | No substituents | 98-98-6 | C6H5NO2 | 123.11 |
Structure-Activity Relationships
The position of substituents on the pyridine ring can significantly influence the chemical and biological properties of picolinic acid derivatives. The methoxy groups at positions 5 and 6 in 5,6-dimethoxypicolinic acid may confer different reactivity and biological activity compared to analogs with different substitution patterns. These structural differences could be exploited in structure-activity relationship studies to develop compounds with specific properties.
Current Research and Future Perspectives
Research Trends
The presence of 5,6-dimethoxypicolinic acid in chemical databases and commercial catalogs suggests its relevance in current research. According to PubChem, the compound's information was created in 2007 and last modified in 2025, indicating ongoing interest in this molecule . The compound's unique structural features may continue to attract attention in various fields of chemistry and biochemistry.
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